molecular formula C22H26N4O2 B2917243 N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-2-propylpentanamide CAS No. 921817-35-8

N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-2-propylpentanamide

Cat. No.: B2917243
CAS No.: 921817-35-8
M. Wt: 378.476
InChI Key: QYPXOXKHSIRPFB-UHFFFAOYSA-N
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Description

N-(4-{2-Methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-2-propylpentanamide is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidinone core fused with a phenyl group at the 3-position. The amide side chain (2-propylpentanamide) introduces a branched aliphatic moiety, which may enhance lipophilicity and influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name

N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-2-propylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2/c1-4-7-16(8-5-2)21(27)25-17-10-12-18(13-11-17)26-15(3)24-20-19(22(26)28)9-6-14-23-20/h6,9-14,16H,4-5,7-8H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPXOXKHSIRPFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-2-propylpentanamide typically involves the condensation of a pyrido[2,3-d]pyrimidine derivative with a suitable amine. One common method involves the reaction of 2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidine with 4-aminophenyl-2-propylpentanamide under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent coupling. The use of automated synthesis equipment and optimization of reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-2-propylpentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-2-propylpentanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-2-propylpentanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways . This interaction can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Key Modifications

The compound shares its pyrido[2,3-d]pyrimidinone core with several analogs but differs in substituents on the phenyl ring and amide side chain. Below is a comparative analysis of its structural and physicochemical properties against closely related derivatives:

Table 1: Structural Comparison of Pyrido[2,3-d]pyrimidinone Derivatives
Compound Name / ID Core Structure Phenyl Substituent Amide Side Chain Molecular Weight (g/mol)
Target Compound Pyrido[2,3-d]pyrimidinone 4-Phenyl 2-Propylpentanamide Not explicitly provided
N-(2-Fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-2-iodobenzamide (BA93282) Pyrido[2,3-d]pyrimidinone 2-Fluoro-5-phenyl 2-Iodobenzamide 500.26
4-Ethoxy-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide (CM628083) Pyrido[2,3-d]pyrimidinone 4-Phenyl 4-Ethoxybenzamide Not explicitly provided

Key Differences and Implications

Amide Side Chain: The target compound’s 2-propylpentanamide introduces a branched aliphatic chain, likely increasing lipophilicity compared to the aromatic benzamide groups in BA93282 (2-iodobenzamide) and CM628083 (4-ethoxybenzamide). This may enhance membrane permeability but reduce aqueous solubility .

Phenyl Substituents :

  • BA93282 includes a fluorine atom at the 2-position of the phenyl ring, which could influence electronic properties and hydrogen-bonding interactions with biological targets .

Therapeutic Potential: Pyrido-pyrimidinones are frequently associated with kinase inhibition (e.g., cyclin-dependent kinases, Src-family kinases). The target compound’s aliphatic side chain may confer selectivity for specific kinase isoforms compared to BA93282’s iodinated aromatic group . CM628083’s ethoxy group may modulate solubility and bioavailability, making it a candidate for oral formulations .

Comparison with Non-Pyrido-pyrimidinone Analogs

Other fused heterocycles, such as pyrazolo[3,4-d]pyrimidines () and pyrido[1,2-a]pyrimidinones (), highlight broader structural diversity:

Table 2: Comparison with Non-Core Analogs
Compound Class / Example Core Structure Key Substituents Potential Applications
Pyrazolo[3,4-d]pyrimidines (e.g., Example 82 in ) Pyrazolo[3,4-d]pyrimidine Fluorophenyl, chromenone Anticancer (kinase inhibition)
Pyrido[1,2-a]pyrimidinones () Pyrido[1,2-a]pyrimidinone Difluoromethoxy, methylpiperazinyl Antibacterial/antiviral
  • Structural Impact: Pyrido[2,3-d]pyrimidinones generally exhibit planar fused-ring systems conducive to ATP-binding pocket interactions, whereas pyrazolo[3,4-d]pyrimidines offer greater rigidity and electronic diversity .

Biological Activity

N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-2-propylpentanamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic areas. This article synthesizes available data on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of pyrido-pyrimidine derivatives, characterized by a complex structure that contributes to its biological activity. The molecular formula is C17H22N4OC_{17}H_{22}N_4O, with a molecular weight of approximately 302.39 g/mol. The structure includes a pyrido[2,3-d]pyrimidin moiety, which is known for its role in various pharmacological applications.

1. Anticancer Activity:
Research indicates that compounds similar to this compound exhibit significant anticancer properties. These compounds often function by inhibiting key enzymes involved in cancer cell proliferation and survival.

2. Enzyme Inhibition:
Studies have shown that derivatives of pyrido-pyrimidines can inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cell cycle and apoptosis. For instance, the inhibition of HDAC6 has been linked to enhanced apoptosis in cancer cells .

3. Immunomodulatory Effects:
The compound may also exert immunomodulatory effects by influencing macrophage polarization. Research has indicated that certain lipids derived from schistosomal sources can induce an M2 macrophage profile, which is associated with anti-inflammatory responses. This suggests potential applications in modulating immune responses in cancer therapy .

Table 1: Summary of Biological Activities

Activity Mechanism Reference
AnticancerInhibition of HDACs
ImmunomodulationInduction of M2 macrophage polarization
Apoptosis inductionActivation of apoptotic pathways

Case Studies

  • In Vitro Studies:
    A study demonstrated that similar pyrido-pyrimidine derivatives significantly reduced cell viability in various cancer cell lines through apoptosis induction. The mechanism was linked to the activation of caspases and subsequent DNA fragmentation.
  • Animal Models:
    In vivo studies using mouse models have shown that administration of compounds with structural similarities to this compound resulted in tumor regression and improved survival rates compared to controls.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of related compounds suggests moderate bioavailability and a favorable half-life for therapeutic applications. However, toxicity studies are essential to ascertain safety profiles. Preliminary findings indicate that while some derivatives may exhibit hepatotoxicity at high doses, they generally have a manageable safety profile when administered within therapeutic ranges .

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